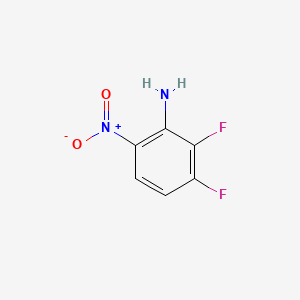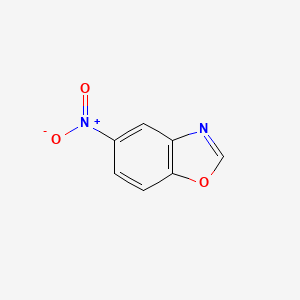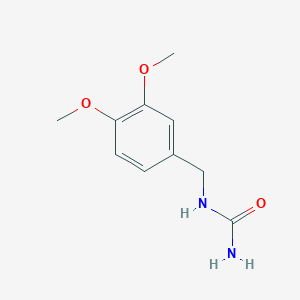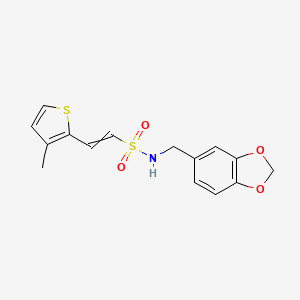
1-(4-Fluorophenyl)pyrrolidin-2-one
説明
1-(4-Fluorophenyl)pyrrolidin-2-one is a chemical compound that is part of a broader class of organic compounds known as pyrrolidinones. These compounds are characterized by a five-membered lactam structure—a cyclic amide—which includes a pyrrolidine ring bonded to a carbonyl group. The presence of a fluorophenyl group in the compound suggests potential for various chemical properties and reactivities, as well as possible applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluorophenyl)pyrrolidin-2-one often involves multi-step chemical reactions, utilizing various starting materials and reagents to introduce the desired functional groups. For instance, the synthesis of related pyrrolidine derivatives can involve palladium-catalyzed reactions, as seen in the preparation of a pharmaceutical intermediate involving a pyrrolopyridine moiety and a fluoronicotinic acid fragment . Another example is the synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine, which includes a deoxyfluorination step to install the C-F bond . These methods highlight the versatility of synthetic approaches in constructing complex molecules that contain fluorinated pyrrolidine structures.
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)pyrrolidin-2-one and its derivatives can be quite diverse, with the potential for various substituents and functional groups to be attached to the pyrrolidine ring. For example, the crystal structure of a related spiro compound with a 4-fluorophenyl group shows a planar conformation except for one of the pyrrolidin rings, which adopts an envelope conformation . This suggests that the fluorophenyl group can influence the overall geometry and electronic distribution of the molecule, potentially affecting its chemical reactivity and physical properties.
Chemical Reactions Analysis
The fluorine atom in 1-(4-Fluorophenyl)pyrrolidin-2-one can have a special directing effect during chemical reactions, such as ortho lithiation, which occurs exclusively ortho to the fluorine substituent . This unique reactivity can be exploited in the synthesis of various derivatives and can be crucial for the introduction of additional functional groups at specific positions on the aromatic ring. Additionally, the presence of the fluorine atom can enhance the acidity of neighboring hydrogens, influencing the outcome of reactions such as deprotonation, as observed in nitrophenyl derivatives of pyrrole diamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)pyrrolidin-2-one derivatives can be quite remarkable. For instance, the electrochromic properties of conducting polymers can be enhanced by copolymerization with fluorophenyl-pyrrole derivatives, leading to materials that exhibit multiple colors and fast switching times . This demonstrates the potential of fluorinated pyrrolidine compounds in the development of advanced materials with tunable optical properties. Additionally, the synthesis of radiolabeled compounds like 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine receptors indicates the relevance of such compounds in medical applications .
科学的研究の応用
Pyrrolidin-2-ones in Drug Discovery
- Application Summary: Pyrrolidin-2-ones are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are common structural motifs in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
- Methods of Application: The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation and ipso-oxidation .
- Results or Outcomes: The use of pyrrolidin-2-ones allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
FPPT in Neuroscience Research
- Application Summary: FPPT has been extensively studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of FPPT is its use as a research tool to investigate the mechanism of action of Fluoxetine and other antidepressant drugs.
Pyrrolidin-2-ones in Alkaloid Synthesis
- Application Summary: Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Pyrrolidin-2-ones in the Synthesis of Unusual β-Amino Acids
- Application Summary: Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-Amino acids occur rarely in nature but are biochemically significant. They are components of many biologically important compounds.
Pyrrolidin-2-ones in Alkaloid Synthesis
- Application Summary: Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Pyrrolidin-2-ones in the Synthesis of Unusual β-Amino Acids
Safety And Hazards
The safety data sheet of “1-(4-Fluorophenyl)pyrrolidin-2-one” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .
Relevant Papers The compound “1-(4-Fluorophenyl)pyrrolidin-2-one” is cited in reputable papers . Further analysis of these papers could provide more detailed information about the compound.
特性
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZJBOHBVUOQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363339 | |
| Record name | 1-(4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pyrrolidin-2-one | |
CAS RN |
54660-08-1 | |
| Record name | 1-(4-Fluorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54660-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54660-08-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyloxazolo[4,5-b]pyridine](/img/structure/B1301650.png)

![(E)-2-[5-(4-chlorophenyl)-2-furyl]-N-(2-thienylmethyl)-1-ethenesulfonamide](/img/structure/B1301667.png)

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)
![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)
![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)